molecular formula C17H18N2O5 B2459339 methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 397875-68-2

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2459339
CAS No.: 397875-68-2
M. Wt: 330.34
InChI Key: TZSJGNZNIHEPCN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyran, a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms . It has various functional groups such as amino, cyano, and carboxylate groups, which contribute to its chemical properties .


Synthesis Analysis

The synthesis of this compound could involve the reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one . This reaction could be catalyzed by KF-montmorillonite, providing a rapid synthesis of the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered ring with one oxygen atom. It also has an amino group (-NH2), a cyano group (-CN), and a carboxylate group (-COO-) attached to the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the cyano group could undergo transformations to form other functional groups, and the carboxylate group could engage in esterification or amidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like amino, cyano, and carboxylate could enhance its solubility in polar solvents .

Scientific Research Applications

Microwave-Assisted Synthesis

This compound has been synthesized through microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support. This method yields the target compounds with high purity and without the need for chromatographic purification (Yi, Peng, & Song, 2005).

Molecular Structure and Conformation Studies

Various derivatives of this compound, such as 2-methoxyethyl and isopropyl derivatives, have been structurally analyzed. These studies reveal the conformation of the pyran ring and intramolecular interactions, contributing to the understanding of their physical and chemical properties (Nesterov et al., 2007).

Synthesis of Tetrasubstituted Thiophenes

The compound has been utilized in the synthesis of tetrasubstituted thiophenes, demonstrating its versatility in organic synthesis. The structural confirmation of these compounds has been done using single crystal X-ray diffraction and spectroscopic studies (Sahu et al., 2015).

DFT Analysis of Supra-Molecular Assemblies

DFT calculations have been performed to characterize substituted pyran derivatives, including this compound. This analysis helps understand the supra-molecular assemblies formed in solid states, highlighting interactions like H-bonds and π–stacking (Chowhan et al., 2020).

Synthesis and Antimicrobial Activity

A series of derivatives of this compound have been synthesized and evaluated for their antimicrobial, analgesic, antipyretic, and immunotropic activities. This research underlines its potential in pharmaceutical applications (Mar'yasov et al., 2016).

Synthesis and Spectral Studies

Research on the synthesis of derivatives and their structural analysis through spectral techniques highlights the compound’s importance in chemistry and material science (Kumar, Sethukumar, & Prakasam, 2013).

Clean and Convenient Synthesis in Aqueous Media

The compound has been synthesized in a clean and simple manner using aqueous media, emphasizing eco-friendly and efficient synthesis methods (Wang et al., 2006).

Future Directions

The future research directions could involve exploring the biological activities of this compound, given its complex molecular structure and the presence of various functional groups. It could also involve studying its potential applications in fields like medicinal chemistry .

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-9-14(17(20)23-4)15(11(8-18)16(19)24-9)10-5-6-12(21-2)13(7-10)22-3/h5-7,15H,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSJGNZNIHEPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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